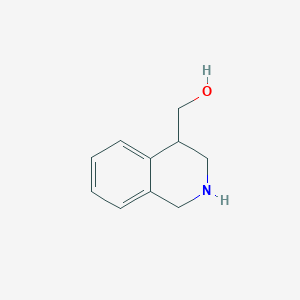
(1,2,3,4-Tetrahydroisoquinolin-4-yl)methanol
Número de catálogo B8762887
Peso molecular: 163.22 g/mol
Clave InChI: YQDVXSZMLVXACO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08829006B2
Procedure details


0.50 mg (3.1 mmol) isoquinolin-4-yl-methanol, 75 mg platinum dioxide and 3.2 mL 1N hydrochloric acid solution were hydrogenated in 50 mL methanol for 4 h at RT under a hydrogen atmosphere at 50 psi. The reaction mixture was filtered and the filtrate was concentrated to dryness by rotary evaporation.




Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[C:4]([CH2:11][OH:12])=[CH:3][N:2]=1.Cl>CO.[Pt](=O)=O>[CH2:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]([CH2:11][OH:12])[CH2:3][NH:2]1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0.5 mg
|
|
Type
|
reactant
|
|
Smiles
|
C1=NC=C(C2=CC=CC=C12)CO
|
|
Name
|
|
|
Quantity
|
3.2 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
|
Name
|
|
|
Quantity
|
75 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pt](=O)=O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The reaction mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated to dryness by rotary evaporation
|
Outcomes


Product
|
Name
|
|
|
Type
|
|
|
Smiles
|
C1NCC(C2=CC=CC=C12)CO
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
